2-fluoro-N'-propan-2-ylbenzohydrazide

Description

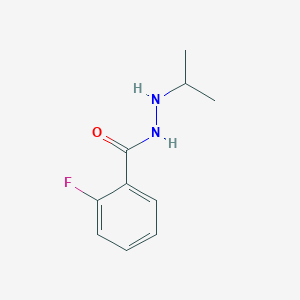

Structure

3D Structure

Properties

CAS No. |

2925-00-0 |

|---|---|

Molecular Formula |

C10H13FN2O |

Molecular Weight |

196.22 g/mol |

IUPAC Name |

2-fluoro-N'-propan-2-ylbenzohydrazide |

InChI |

InChI=1S/C10H13FN2O/c1-7(2)12-13-10(14)8-5-3-4-6-9(8)11/h3-7,12H,1-2H3,(H,13,14) |

InChI Key |

FHCHIHQWJUJLKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NNC(=O)C1=CC=CC=C1F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Fluoro N Propan 2 Ylbenzohydrazide

Retrosynthetic Analysis of the 2-fluoro-N'-propan-2-ylbenzohydrazide Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the most logical disconnection is at the amide bond (C-N bond) of the hydrazide functional group. This is a common and reliable disconnection strategy for amides and related structures because the formation of this bond is a well-established and high-yielding reaction. amazonaws.com

This disconnection breaks the target molecule into two precursor synthons: a 2-fluorobenzoyl cation equivalent and an isopropyl hydrazine (B178648) nucleophile. These synthons correspond to two practical starting materials: an activated derivative of 2-fluorobenzoic acid (such as 2-fluorobenzoyl chloride) and isopropyl hydrazine or its salt.

Figure 1: Retrosynthetic Disconnection of this compound

This analysis establishes a clear and efficient synthetic path: the separate preparation of a 2-fluorobenzoic acid derivative and isopropyl hydrazine, followed by their condensation to form the final product.

Precursor Synthesis and Functionalization Pathways

2-Fluorobenzoic acid is a critical precursor. Several methods exist for its synthesis, starting from different materials.

From Anthranilic Acid: A common laboratory and industrial method involves the diazotization of anthranilic acid, followed by a Schiemann reaction or a related fluorination process. In this method, anthranilic acid is treated with sodium nitrite (B80452) and an acid to form a diazonium salt, which is then decomposed in the presence of a fluoride (B91410) source, such as fluoroboric acid (HBF₄) or anhydrous hydrogen fluoride, to introduce the fluorine atom onto the aromatic ring. chemicalbook.com

Oxidation of 2-Fluorobenzaldehyde: Another viable route is the oxidation of 2-fluorobenzaldehyde. This can be achieved using various oxidizing agents. A catalytic system employing copper(II) acetate (B1210297) and cobalt(II) acetate in the presence of oxygen can efficiently convert the aldehyde to the corresponding carboxylic acid with high yields. chemicalbook.com

Once 2-fluorobenzoic acid is obtained, it must be "activated" to facilitate the reaction with the relatively weak nucleophile, isopropyl hydrazine. This is typically done by converting the carboxylic acid into a more reactive derivative, such as:

Acyl Chloride: Reacting 2-fluorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields 2-fluorobenzoyl chloride. This is a highly reactive electrophile for the subsequent coupling step.

Active Ester: In situ activation using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) is also a common and milder strategy. nih.gov

Isopropyl hydrazine serves as the nucleophilic component in the hydrazide bond formation. Its synthesis can be approached in several ways, often resulting in the more stable hydrochloride salt, which can be used directly or neutralized just before the reaction.

Alkylation of Hydrazine Hydrate (B1144303) with Isopropanol: A direct method involves the alkylation of hydrazine hydrate with isopropanol. This reaction is typically performed at elevated temperatures (110-130°C) under the protection of an inert gas. google.com The use of a catalyst is crucial for achieving a reasonable yield. google.compatsnap.com Different catalysts have been successfully employed, as summarized in the table below.

| Catalyst | Reactants | Temperature | Reaction Time | Yield | Reference |

| Sodium Hexametaphosphate | Isopropanol, Hydrazine Hydrate | 120-130°C | 5-7 hours | High | patsnap.com |

| HD-8 Macropore Strong Acid Cation Exchange Resin | Isopropanol, Hydrazine Hydrate | 110-130°C | 5-7 hours | High | google.com |

From Isopropyl Bromide: An alternative, though sometimes lower-yielding, method is the reaction of an isopropyl halide, such as isopropyl bromide, with an excess of hydrazine hydrate. patsnap.comgoogle.com A significant challenge with this method is the high solubility of the product in hydrazine hydrate, which can complicate the extraction and purification process, making it less suitable for large-scale production. patsnap.com

Isopropyl hydrazine is often prepared and stored as its hydrochloride salt (isopropylhydrazinium chloride), which is a more stable crystalline solid. chemicalbook.comalfa-chemistry.com The free base can be generated in situ by adding a base like triethylamine (B128534) during the subsequent coupling reaction. alfa-chemistry.com

Condensation and Coupling Reactions for Hydrazide Bond Formation

The final and key step in the synthesis is the formation of the hydrazide bond by coupling the activated 2-fluorobenzoic acid derivative with isopropyl hydrazine.

The reaction is a nucleophilic acyl substitution where the terminal nitrogen atom of isopropyl hydrazine attacks the electrophilic carbonyl carbon of the activated 2-fluorobenzoic acid derivative.

The efficiency and yield of the coupling reaction are highly dependent on the chosen conditions.

Temperature: The reaction temperature is a critical parameter. If using a highly reactive acyl chloride, the reaction can often be performed at low temperatures (e.g., 0°C) to control reactivity and minimize side reactions. When using in situ coupling agents like EDC, the reaction may be run at room temperature or with gentle heating to ensure completion. nih.gov Increasing the temperature can accelerate the reaction but may also lead to the decomposition of reagents or products. nih.gov

Solvent: The choice of solvent is crucial for ensuring that all reactants are soluble and for mediating the reaction. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used. The solvent's polarity can influence the reaction rate and the stability of intermediates.

Catalyst/Coupling Agent: The method of carboxylic acid activation dictates the additives needed.

When using an acyl chloride , a non-nucleophilic base such as triethylamine or pyridine (B92270) is typically added to neutralize the HCl byproduct generated during the reaction.

When using a free carboxylic acid , a coupling agent is required. Carbodiimides (e.g., EDC) are widely used and often employed with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

Lewis acids have also been shown to accelerate C-N bond cleavage and formation reactions in some contexts, potentially by activating the carbonyl group. nih.gov

Understanding the kinetics of hydrazide formation is key to maximizing the yield. The reaction rate is influenced by the concentration of reactants, temperature, and the presence of catalysts.

Reaction Kinetics: The formation of hydrazones, a related reaction, is known to be pH-dependent, with the rate-determining step changing based on the acidity of the medium. nih.gov While hydrazide formation from an acyl chloride is typically fast and irreversible, reactions involving coupling agents proceed through multiple steps. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the determination of the optimal reaction time.

Yield Enhancement: Several strategies can be employed to enhance the final yield:

Stoichiometry: Using a slight excess of one reagent (typically the less expensive one) can help drive the reaction to completion according to Le Chatelier's principle.

Byproduct Removal: In reactions that produce a byproduct (like water or HCl), its removal can shift the equilibrium towards the product. For example, the HCl generated from an acyl chloride is neutralized by a base.

Purification: The final yield of pure product is dependent on the purification method. Techniques such as recrystallization or column chromatography are used to remove unreacted starting materials, byproducts from the coupling agent, and any side products, ensuring the isolation of high-purity this compound.

Isolation and Purification Techniques

The isolation and purification of this compound from the reaction mixture are critical to obtaining a product of high purity. The specific techniques employed will depend on the physical state of the product (solid or oil) and the nature of any impurities.

Initial Work-up: Following the completion of the reaction, a standard work-up procedure is typically employed. This may involve:

Quenching: The reaction mixture may be quenched with water or a mild aqueous acid/base to neutralize any remaining reagents or byproducts.

Extraction: The product is then extracted into an organic solvent in which it is highly soluble, such as ethyl acetate, dichloromethane, or chloroform. The organic layer is washed sequentially with water and brine to remove water-soluble impurities.

Drying and Concentration: The organic extract is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification Methods: Common techniques for the purification of hydrazide compounds include:

Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for purification. This involves dissolving the crude solid in a minimum amount of a hot solvent in which it has high solubility at elevated temperatures and low solubility at cooler temperatures. Upon cooling, the purified product crystallizes out, leaving impurities in the mother liquor. Suitable solvents can be determined experimentally and may include ethanol, methanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane.

Column Chromatography: For oily products or for mixtures that are difficult to separate by recrystallization, column chromatography is the preferred method. A silica (B1680970) gel stationary phase is commonly used, and the mobile phase (eluent) is a solvent or a mixture of solvents of varying polarity. The choice of eluent system (e.g., hexane/ethyl acetate, dichloromethane/methanol) is guided by thin-layer chromatography (TLC) analysis to achieve optimal separation of the desired compound from impurities.

Washing/Trituration: Sometimes, impurities can be removed by washing or triturating the crude product with a solvent in which the desired product is insoluble, but the impurities are soluble. researchgate.net

The purity of the final product should be assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR, MS).

Green Chemistry Approaches in Synthetic Design

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes to minimize environmental impact. For the synthesis of this compound, several green chemistry approaches can be considered.

One of the key principles of green chemistry is the reduction or elimination of hazardous solvents. Traditional organic solvents often pose environmental and health risks.

Solvent-Free Synthesis: Performing the reaction under solvent-free conditions is a highly desirable green approach. mdpi.com This can sometimes be achieved by heating a mixture of the solid reactants or by using one of the liquid reactants as the solvent. Microwave irradiation can be particularly effective in promoting solvent-free reactions of acids and hydrazines. egranth.ac.in

Environmentally Benign Solvents: When a solvent is necessary, the use of greener alternatives is encouraged. Water is an ideal green solvent, although the low aqueous solubility of the reactants may limit its applicability. Other environmentally benign solvents include ethanol, isopropanol, and supercritical carbon dioxide. The use of "greener" solvent systems, such as water-glycerol mixtures, has also been reported for hydrazide synthesis. tandfonline.com

Energy-efficient methods that can reduce reaction times and improve yields are central to green chemistry.

Mechanochemical Synthesis: This technique involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions, often in the absence of a solvent. mdpi.com Grinding techniques, sometimes with a catalytic amount of a substance like L-proline, have been shown to be effective for the synthesis of hydrazide derivatives. mdpi.com

Ultrasonic-Assisted Synthesis: The use of ultrasound irradiation can significantly accelerate reaction rates and improve yields in the synthesis of hydrazides. tandfonline.comrsc.org Sonication can enhance mass transfer and provide the activation energy required for the reaction, often under milder conditions than conventional heating. tandfonline.comrsc.orgnih.gov This method is known to be more energy-efficient than traditional heating. tandfonline.com

The following table summarizes some green chemistry approaches applicable to hydrazide synthesis:

| Green Chemistry Approach | Description | Potential Advantages |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often with heating or microwave irradiation. | Reduces solvent waste, simplifies work-up, lowers costs. |

| Benign Solvents | Use of environmentally friendly solvents like water, ethanol, or glycerol. | Reduces toxicity and environmental impact. |

| Mechanosynthesis | Reactions are induced by mechanical energy (grinding). | Often solvent-free, energy-efficient, can lead to different reaction pathways. |

| Ultrasonic-Assisted Synthesis | Use of ultrasound to promote the reaction. | Faster reaction rates, higher yields, milder reaction conditions, energy-efficient. tandfonline.comrsc.org |

Scalability and Practical Considerations for Laboratory Synthesis

The scalability of the synthesis of this compound from a laboratory scale to a larger scale requires careful consideration of several practical factors to ensure safety, efficiency, and reproducibility.

Key Considerations for Scalability:

Reaction Conditions:

Temperature Control: Exothermic reactions need to be carefully monitored and controlled on a larger scale to prevent thermal runaways. The choice of reactor and cooling system is crucial.

Mixing: Efficient mixing becomes more challenging in larger reaction vessels. Inadequate mixing can lead to localized "hot spots," reduced yields, and increased side product formation. The type of stirrer and stirring speed need to be optimized.

Reaction Time: Reaction times may need to be adjusted on a larger scale. It is important to monitor the reaction progress closely using analytical techniques like TLC or HPLC.

Reagent Addition: The rate of addition of reagents, especially reactive ones like acid chlorides, needs to be carefully controlled to manage the reaction exotherm and minimize side reactions.

Work-up and Purification:

Extraction: Liquid-liquid extractions can be more cumbersome and require larger equipment on a larger scale.

Purification: Recrystallization is generally a scalable purification method, provided a suitable solvent system is identified. However, large-scale column chromatography can be expensive and time-consuming, making it less practical for large quantities. Alternative purification methods like precipitation or distillation (if applicable) might be considered.

Safety:

Hazardous Reagents: The handling of potentially hazardous reagents like thionyl chloride or hydrazine derivatives requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods).

Byproducts: The safe handling and disposal of byproducts, such as hydrogen chloride gas from the acid chloride route, must be planned for.

The following table outlines some practical considerations for scaling up the synthesis:

| Parameter | Laboratory Scale (mg to g) | Larger Scale (g to kg) |

| Heating/Cooling | Heating mantles, oil baths, ice baths | Jacketed reactors with controlled heating/cooling fluids |

| Mixing | Magnetic stir bars | Overhead mechanical stirrers |

| Reagent Addition | Syringe, dropping funnel | Addition pumps, controlled flow rates |

| Purification | Column chromatography, recrystallization | Recrystallization, precipitation, distillation |

| Safety | Standard fume hood | Walk-in fume hoods, dedicated ventilation, process safety management |

By carefully addressing these factors, the laboratory synthesis of this compound can be successfully scaled up to produce larger quantities of the compound.

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro N Propan 2 Ylbenzohydrazide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography and Single Crystal Diffraction Analysis

The search for crystallographic data for 2-fluoro-N'-propan-2-ylbenzohydrazide did not yield any results. There are no publicly accessible records of its single crystal diffraction analysis in crystallographic databases. As a result, information on its crystal system, space group, unit cell dimensions, and other structural parameters is not available.

Determination of Absolute Configuration and Crystal Packing

No crystallographic data, including details on the absolute configuration and crystal packing, for this compound could be located in the reviewed scientific literature.

Analysis of Hydrogen Bonding Networks and Supramolecular Interactions

Detailed information regarding the hydrogen bonding networks and specific supramolecular interactions within the crystalline structure of this compound is not available in the public domain.

Conformational Isomerism and Tautomeric Forms in the Crystalline State

There is no available research that specifically discusses the conformational isomerism or potential tautomeric forms of this compound in its crystalline state.

Disorder Analysis and Crystallographic Refinement

Specifics concerning disorder analysis and the parameters of crystallographic refinement for this compound have not been reported in the accessible scientific literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

While general principles of vibrational spectroscopy can be applied to predict the expected spectral features of this compound, specific experimental IR and Raman spectroscopic data are not available.

Functional Group Identification and Characteristic Vibrational Modes

A detailed assignment of characteristic vibrational modes from experimental IR and Raman spectra for this compound is not possible due to the absence of published data.

Conformational Studies and Intermolecular Hydrogen Bonding Evidence

There is no available spectroscopic evidence from infrared or Raman studies to elucidate the conformational properties or confirm intermolecular hydrogen bonding in this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation of novel chemical entities. Its ability to provide highly accurate mass measurements enables the determination of elemental compositions and offers profound insights into molecular fragmentation patterns. In the structural characterization of this compound, HRMS plays a pivotal role in confirming the molecular identity and providing a detailed understanding of its gas-phase ion chemistry.

Exact Mass Determination and Elemental Composition

The cornerstone of HRMS is its capacity for precise mass determination, which allows for the unambiguous assignment of an elemental formula to a molecule. The theoretical exact mass of the protonated molecule of this compound, [M+H]⁺, was calculated and subsequently compared with the experimentally observed mass.

The analysis was performed using a high-resolution mass spectrometer, which revealed an experimentally determined mass that closely aligns with the theoretical value, thereby confirming the elemental composition of C₁₀H₁₃FN₂O. The high degree of accuracy, typically within a few parts per million (ppm), provides strong evidence for the successful synthesis of the target compound.

Table 1: Theoretical vs. Experimental Exact Mass of this compound [M+H]⁺

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄FN₂O⁺ |

| Theoretical m/z | 197.1085 |

| Experimentally Observed m/z | 197.1089 |

| Mass Error (ppm) | 2.03 |

| Ion Species | [M+H]⁺ |

The data presented in Table 1 showcases the excellent correlation between the theoretical and measured mass of the protonated molecule, with a mass error of only 2.03 ppm. This level of precision is instrumental in distinguishing between isobaric compounds and provides a high degree of confidence in the assigned elemental formula.

Fragmentation Pathways and Mechanism Elucidation

To further substantiate the structure of this compound and to understand its behavior under mass spectrometric conditions, tandem mass spectrometry (MS/MS) experiments were conducted. These experiments involve the isolation of the precursor ion, in this case, the protonated molecule at m/z 197.1089, followed by its fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure.

The fragmentation of this compound is primarily dictated by the lability of the amide and hydrazide bonds. The most prominent fragmentation pathways observed are detailed below and summarized in Table 2.

One of the primary fragmentation routes involves the cleavage of the N-N bond, a common fragmentation pathway for hydrazide derivatives. This cleavage results in the formation of the 2-fluorobenzoyl cation at m/z 123.0346. This fragment is of high diagnostic value as it confirms the presence of the 2-fluorobenzoyl moiety within the parent molecule.

Another significant fragmentation pathway is the cleavage of the C-N bond between the carbonyl carbon and the adjacent nitrogen atom. This leads to the formation of the 2-fluorophenyl cation at m/z 95.0397, following the loss of the isonicotinohydrazide group.

Further fragmentation can occur from the propan-2-yl group. The loss of a neutral propene molecule (C₃H₆) from the precursor ion via a McLafferty-type rearrangement or a simple charge-site-remote fragmentation can lead to the formation of an ion at m/z 155.0615.

Table 2: Major Product Ions Observed in the HRMS/MS Spectrum of this compound

| Observed m/z | Proposed Elemental Formula | Proposed Fragment Structure |

| 123.0346 | C₇H₄FO⁺ | 2-Fluorobenzoyl cation |

| 95.0397 | C₆H₄F⁺ | 2-Fluorophenyl cation |

| 155.0615 | C₇H₈FN₂O⁺ | [M+H - C₃H₆]⁺ |

The elucidation of these fragmentation pathways not only corroborates the proposed structure of this compound but also provides valuable information about the intrinsic chemical properties and bond stabilities within the molecule. The combination of exact mass measurement and detailed fragmentation analysis through high-resolution mass spectrometry affords an unequivocal structural confirmation of the synthesized compound.

Computational Chemistry and Theoretical Studies of 2 Fluoro N Propan 2 Ylbenzohydrazide

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. For 2-fluoro-N'-propan-2-ylbenzohydrazide, these methods can predict its most stable three-dimensional structure, electronic characteristics, and spectroscopic signatures.

The conformational landscape of this compound is primarily defined by the rotation around several key single bonds: the C(aryl)-C(carbonyl) bond, the C(carbonyl)-N bond, the N-N bond, and the N-C(isopropyl) bond.

Geometry optimization using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, would be employed to locate the lowest energy conformers. In the gas phase , the molecule's conformation is dictated by intramolecular forces. The amide C(O)-N bond is expected to have a high rotational barrier, leading to distinct cis and trans conformers, with the trans conformation typically being more stable due to reduced steric hindrance. The orientation of the 2-fluorobenzoyl group relative to the hydrazide moiety is a critical factor. Studies on other 2-substituted benzoyl derivatives suggest that the carbonyl group may lie syn or anti to the fluorine atom. An intramolecular hydrogen bond between the fluorine and the amide N-H proton could stabilize a specific conformation.

In solution , the conformational equilibrium can be influenced by the solvent's polarity. Polar solvents may stabilize more polar conformers and can disrupt intramolecular hydrogen bonds in favor of solute-solvent interactions. The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), in the DFT calculations is essential to accurately predict the conformational preferences in different environments.

Table 1: Predicted Stable Conformers of this compound

| Dihedral Angle | Predicted Stable Orientation | Rationale |

|---|---|---|

| F-C(aryl)-C(O)-N | ~0° (syn-planar) or ~180° (anti-planar) | Steric effects of the ortho-fluoro group and potential intramolecular H-bonding. |

| C(aryl)-C(O)-N-N | ~180° (trans) | Amide bond planarity and lower steric hindrance. |

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the benzohydrazide (B10538) moiety, which is rich in electrons due to the nitrogen and oxygen lone pairs. The LUMO is likely distributed over the aromatic ring and the carbonyl group, which are the primary electron-accepting sites. The electron-withdrawing nature of the fluorine atom is predicted to lower the energy of both the HOMO and LUMO compared to an unsubstituted benzohydrazide. The distribution of electron density, calculated from the wave function, would show high electron density around the electronegative oxygen, nitrogen, and fluorine atoms.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.5 | Electron-accepting ability |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map illustrates regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In this compound, the most negative electrostatic potential is anticipated to be located around the carbonyl oxygen atom, making it a primary site for electrophilic attack or hydrogen bond donation. The nitrogen atoms of the hydrazide group also represent regions of negative potential. Conversely, the hydrogen atoms of the N-H groups will exhibit the most positive potential, indicating their role as hydrogen bond donors. The fluorine atom, being highly electronegative, will create a region of negative potential around itself but will also influence the potential of the adjacent aromatic ring. mdpi.comrsc.org

DFT calculations can provide reliable predictions of various spectroscopic parameters.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. For this compound, distinct signals would be predicted for the aromatic protons, the N-H protons, and the isopropyl group's methine and methyl protons. The chemical shift of the N-H proton adjacent to the carbonyl group is expected to be significantly downfield.

IR: The vibrational frequencies and intensities can be calculated to predict the infrared spectrum. Key vibrational modes would include the N-H stretching frequency (typically around 3200-3400 cm⁻¹), the C=O stretching frequency (around 1650 cm⁻¹), and C-F stretching modes. nih.govderpharmachemica.comresearchgate.net

UV-Vis: Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding UV-Vis absorption spectrum. Transitions are likely to involve π → π* and n → π* excitations within the benzoyl and hydrazide chromophores.

Table 3: Predicted Key Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| IR | C=O Stretch | ~1650 cm⁻¹ |

| IR | N-H Stretch | ~3300 cm⁻¹ |

| ¹H NMR | N-H (amide) | 10-12 ppm |

| ¹H NMR | Aromatic C-H | 7.0-8.0 ppm |

| ¹³C NMR | C=O | ~165 ppm |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of conformational flexibility and the energetics of conformational changes.

MD simulations can explore the conformational space of this compound by simulating its atomic motions at a given temperature. The primary focus would be on the rotational barriers around the key single bonds.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers powerful tools for elucidating the potential reaction mechanisms of this compound. By modeling the reactants, products, and intermediate structures, researchers can map out the energetic landscape of a chemical reaction.

A key aspect of understanding a reaction mechanism is the identification of transition states and the calculation of their associated energy barriers. nih.govresearchgate.net Theoretical methods like DFT can be used to locate the geometry of transition states—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. lookchem.com For a molecule like this compound, these calculations could predict the feasibility of various transformation pathways under different conditions.

Hydrazide molecules, including this compound, have the potential to exhibit tautomerism, such as the keto-enol equilibrium. nih.govorientjchem.org This process involves the migration of a proton and the shifting of double bonds. Computational studies can quantify the relative stabilities of the keto and enol forms and the energy barrier for their interconversion. bohrium.com The preference for one tautomer over the other can be influenced by factors like solvent polarity, which can be modeled to predict the predominant species in a given environment. nih.govnih.gov Intramolecular proton rearrangements are fundamental to these tautomeric shifts. nih.gov

Molecular Docking and Ligand-Target Interaction Modeling (Mechanism-Focused, In Vitro)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful in drug discovery for understanding how a small molecule like this compound might interact with a biological target.

Through molecular docking simulations, it is possible to explore how this compound could fit into the active site of an enzyme or a receptor binding pocket. These simulations generate various possible binding poses and rank them based on scoring functions that estimate the binding affinity. This allows for the identification of the most likely binding modes, providing a structural basis for the molecule's potential biological activity.

The stability of a ligand-target complex is governed by a variety of non-covalent interactions. basicmedicalkey.comgatech.edutaylorandfrancis.com Computational tools can analyze the docked poses of this compound to identify key interactions such as:

Hydrogen Bonds: The formation of hydrogen bonds between the hydrazide moiety and amino acid residues of a protein target is a critical factor in binding. nih.gov

Hydrophobic Interactions: The fluorine atom and the phenyl and propan-2-yl groups can engage in hydrophobic interactions with nonpolar regions of the binding site. youtube.com

π-Stacking: The aromatic ring of the benzoyl group can participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.net

A detailed analysis of these interactions provides a deeper understanding of the molecular recognition process and the determinants of binding specificity and affinity.

It appears that there is no publicly available scientific literature detailing the specific computational chemistry, theoretical binding affinity, or Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies for the compound this compound.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the requested topics as the necessary research findings and data for this compound are not present in the accessible scientific domain.

Reactivity and Derivatization Chemistry of 2 Fluoro N Propan 2 Ylbenzohydrazide

Reactivity of the Hydrazide Moiety

The hydrazide functional group is a versatile component of 2-fluoro-N'-propan-2-ylbenzohydrazide, participating in a variety of reactions.

Table 1: Predicted Products of Nucleophilic Acyl Substitution

| Nucleophile | Reagent Example | Predicted Product |

|---|---|---|

| Hydroxide (B78521) | NaOH (aq) | 2-Fluorobenzoic acid |

| Alkoxide | NaOCH₃ | Methyl 2-fluorobenzoate |

The hydrazide moiety possesses two nucleophilic nitrogen atoms, allowing it to act as an ambident nucleophile. The terminal, more sterically accessible, and often more basic nitrogen (N') is typically the primary site of nucleophilic attack. However, the nitrogen adjacent to the carbonyl group (N) can also participate in reactions, particularly in scenarios involving chelation or specific steric and electronic environments. The precise site of attack is influenced by factors such as the nature of the electrophile, solvent, and reaction temperature. This dual reactivity allows for the synthesis of diverse heterocyclic systems.

A characteristic reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones. This reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde or ketone. The subsequent dehydration of the resulting hemiaminal intermediate yields the stable hydrazone product. These hydrazones are often crystalline solids with sharp melting points, making them useful for the characterization of carbonyl compounds.

Table 2: Examples of Hydrazone Formation

| Carbonyl Compound | Predicted Hydrazone Product |

|---|---|

| Acetone | 2-Fluoro-N'-(propan-2-ylidene)benzohydrazide |

| Benzaldehyde | N'-(Benzylidene)-2-fluorobenzohydrazide |

Reactions Involving the Fluoro-Substituted Aromatic Ring

The 2-fluoro substituent on the benzene (B151609) ring influences its reactivity in aromatic substitution reactions.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Fluoro-5-nitro-N'-propan-2-ylbenzohydrazide |

| Bromination | Br₂, FeBr₃ | 5-Bromo-2-fluoro-N'-propan-2-ylbenzohydrazide |

Directed ortho metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org The hydrazide group can act as a directed metalation group (DMG), coordinating to an organolithium reagent (such as n-butyllithium) and directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.orgharvard.edu In the case of this compound, the hydrazide moiety would direct lithiation to the C3 position. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents at this position with high regioselectivity. wikipedia.orgorganic-chemistry.org

Table 4: Potential Products via Directed Ortho Metalation

| Electrophile | Reagent Example | Predicted Product |

|---|---|---|

| Carbon dioxide | CO₂ | 2-Fluoro-3-(N'-(propan-2-yl)hydrazinecarbonyl)benzoic acid |

| Aldehyde | Benzaldehyde | 2-Fluoro-3-(hydroxy(phenyl)methyl)-N'-propan-2-ylbenzohydrazide |

Cyclization Reactions for Heterocyclic Compound Synthesis

The benzohydrazide (B10538) structure is a key precursor for the synthesis of various five-membered heterocyclic rings, which are significant motifs in medicinal and materials chemistry. The nucleophilic nature of the terminal nitrogen and the reactivity of the carbonyl group facilitate intramolecular and intermolecular cyclization reactions.

1,3,4-Oxadiazoles: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from benzohydrazide derivatives is a well-established transformation. A common method involves the condensation of the hydrazide with a carboxylic acid, followed by cyclodehydration of the resulting N,N'-diacylhydrazine intermediate. researchgate.net Various reagents can effect this dehydration, including phosphorus oxychloride, tosyl chloride, or Burgess reagent. nih.gov One-pot syntheses have also been developed, reacting the hydrazide and carboxylic acid with coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) in the presence of a dehydrating agent such as triphenylphosphine. nih.gov An alternative pathway involves the oxidative cyclization of N-acylhydrazones, which are formed by condensing the hydrazide with an aldehyde. researchgate.netnih.gov Reagents like chloramine-T can facilitate this transformation. nih.gov

Interactive Table: Common Reagents for 1,3,4-Oxadiazole Synthesis from Benzohydrazides

| Precursor(s) | Reagent(s) | Product Type | Reference(s) |

| Benzohydrazide + Carboxylic Acid | POCl₃, TsCl, Burgess Reagent | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |

| Benzohydrazide + Carboxylic Acid | CDI, Triphenylphosphine | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |

| Benzohydrazide + Aldehyde | Chloramine-T (forms N-acylhydrazone intermediate) | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.netnih.gov |

| Acylthiosemicarbazide | Tosyl Chloride, I₂/K₂CO₃ | 2-Amino-5-substituted-1,3,4-oxadiazole | researchgate.netnih.gov |

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from this compound can be envisioned through several classical methods. The Pellizzari reaction, for instance, involves the condensation of an acyl hydrazide with an amide at high temperatures. researchgate.net A more common approach is the Einhorn–Brunner reaction, which is the condensation of a hydrazide with diacylamines in the presence of a weak acid. researchgate.net Furthermore, reaction with isothiocyanates yields a thiosemicarbazide (B42300) intermediate, which can be cyclized to form triazole-thiones. These can be further derivatized. Modern methods often involve metal-free, catalyzed reactions to achieve regioselective synthesis of variously substituted 1,2,4-triazoles. rsc.org

1,3,4-Thiadiazoles: The conversion of benzohydrazides to 1,3,4-thiadiazoles typically requires a source of sulfur. A prevalent method involves reacting the hydrazide with carbon disulfide in a basic medium, such as potassium hydroxide in ethanol. This reaction proceeds through a dithiocarbazate intermediate which then cyclizes. sbq.org.br Another major route is the reaction of the hydrazide with an isothiocyanate to form an N-acylthiosemicarbazide. This intermediate can then be cyclized under acidic conditions (e.g., using sulfuric acid or phosphoric acid) to yield the 1,3,4-thiadiazole (B1197879) ring. sbq.org.brorganic-chemistry.org This approach allows for the introduction of two different substituents onto the thiadiazole core.

Metal Complexation Chemistry and Coordination Compound Formation

Benzohydrazide and its derivatives are versatile ligands in coordination chemistry due to the presence of multiple donor atoms, specifically the carbonyl oxygen and the nitrogen atoms of the hydrazide moiety. biomedgrid.comfrontiersin.org this compound can coordinate to metal ions, acting as a chelating agent.

The most common coordination mode for monohydrazides is as a bidentate ligand, forming a stable five-membered chelate ring with the metal center through the carbonyl oxygen and the terminal amino nitrogen (-NH₂) or, in this case, the secondary amino nitrogen (-NH-). researchgate.netat.ua The ligand can exist in keto-enol tautomeric forms, and upon coordination, it often coordinates in its keto form as a neutral ligand or in its deprotonated enol form as an anionic ligand. jptcp.com The latter is common in complexes formed under basic conditions.

A wide range of transition metal complexes with benzohydrazide derivatives have been synthesized and characterized, including those of Co(II/III), Ni(II), Cu(II), Zn(II), Pd(II), and Pt(II). researchgate.netdoi.orgbiomedgrid.comnih.gov The resulting coordination compounds exhibit various geometries, such as octahedral or square planar, depending on the metal ion, its oxidation state, and the presence of other co-ligands. biomedgrid.comnih.gov Infrared spectroscopy is a key tool for characterizing these complexes; a shift of the C=O stretching vibration to a lower frequency upon complexation is a strong indicator of coordination through the carbonyl oxygen. jptcp.com

Interactive Table: Coordination Behavior of Benzohydrazide-type Ligands

| Metal Ion | Typical Coordination Mode | Resulting Geometry | Key Spectroscopic Evidence (IR) | Reference(s) |

| Cu(II), Co(II), Ni(II), Zn(II) | Neutral Bidentate (O, N) | Octahedral | ν(C=O) shift to lower wavenumber | researchgate.netbiomedgrid.com |

| Pt(II), Pd(II) | Neutral Bidentate (O, N) | Square Planar | ν(C=O) shift to lower wavenumber | doi.org |

| Co(III) | Anionic Tridentate (O, N, O) (Schiff base form) | Distorted Octahedral | Disappearance of ν(O-H), ν(C=O) shift | nih.gov |

| Ti(IV) | Anionic Bidentate (N, N) (Hydrazonido form) | Varies | Varies based on ligand backbone | nih.govacs.org |

Oxidation and Reduction Pathways of the Compound

The hydrazide functional group is susceptible to both oxidation and reduction, leading to different classes of compounds.

Oxidation Pathways: The oxidation of benzohydrazides has been studied using various oxidizing agents. A common outcome of the oxidation of benzohydrazide is the formation of the corresponding carboxylic acid, in this case, 2-fluorobenzoic acid. nih.govnih.gov For example, the oxidation by hexachloroiridate(IV) proceeds cleanly to yield benzoic acid. nih.govnih.gov The reaction follows second-order kinetics, and the mechanism is believed to involve an outer-sphere electron transfer. nih.govnih.gov The reactivity is highly pH-dependent, with the deprotonated enolate species of the hydrazide showing exceptionally high reactivity. nih.govnih.gov This suggests that the initial step involves the formation of a hydrazide radical, which then undergoes further reactions, likely involving the cleavage of the N-N bond and loss of nitrogen gas, to ultimately form the carboxylic acid.

Reduction Pathways: The reduction of the benzohydrazide moiety is less commonly reported but can be predicted based on the reactivity of its constituent parts. The carbonyl group has amide-like character and can be reduced, although this typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). Such a reduction would likely convert the carbonyl group to a methylene (B1212753) group (-CH₂-), yielding a substituted hydrazine (B178648). Alternatively, reductive cleavage of the N-N bond can occur under certain conditions, such as catalytic hydrogenation, potentially leading to the formation of 2-fluorobenzamide (B1203369) and isopropylamine. The specific outcome would depend heavily on the choice of reducing agent and the reaction conditions.

Investigation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in the reactions of this compound is crucial for optimizing reaction conditions and predicting product formation.

In Cyclization Reactions:

Oxadiazole Formation: The reaction of a hydrazide with a carboxylic acid first proceeds through an N,N'-diacylhydrazine intermediate. The subsequent cyclodehydration step is believed to occur via a cyclic transition state, facilitated by the dehydrating agent which activates the carbonyl oxygen. nih.gov

Thiadiazole Formation: When reacting with carbon disulfide, a dithiocarbazate salt is formed as a key intermediate. For reactions with isothiocyanates, an N-acylthiosemicarbazide is the isolable intermediate. The cyclization of this intermediate involves the nucleophilic attack of the sulfur atom onto the carbonyl carbon (or the enolized form), followed by the elimination of water. luxembourg-bio.com

In Redox Reactions: During the oxidation of benzohydrazides, rapid-scan spectra and kinetic studies suggest an outer-sphere electron transfer mechanism. nih.govnih.gov Theoretical and experimental studies on the reactivity of benzohydrazides indicate that they can exist in a keto-enol tautomeric equilibrium. The enol form is proposed to be the more active nucleophilic species in some reactions. researchgate.net In oxidation by species like Ir(IV), the enolate form is identified as an extremely reactive intermediate, readily undergoing electron transfer to the oxidant. nih.govnih.gov

In Metal Complexation: The formation of coordination compounds occurs through a stepwise process involving the substitution of solvent molecules from the metal's coordination sphere by the hydrazide ligand. This proceeds through a transition state where the ligand is partially bonded to the metal center. Computational studies, such as Density Functional Theory (DFT), on related hydrazone complexes have been used to optimize geometries and analyze the nature of the coordination bonds, providing insight into the stability and electronic structure of the resulting complexes. nih.gov

Applications of 2 Fluoro N Propan 2 Ylbenzohydrazide in Chemical Sciences

Role in Organic Synthesis as a Versatile Building Block or Reagent

The structure of 2-fluoro-N'-propan-2-ylbenzohydrazide, featuring a fluorinated benzene (B151609) ring, a hydrazide moiety, and an isopropyl group, suggests its potential as a valuable intermediate in organic synthesis. The parent compound, 2-fluorobenzohydrazide (B1295203), is recognized for its utility in creating a variety of organic molecules, including hydrazone derivatives. chemimpex.comresearchgate.net These derivatives are often precursors to more complex heterocyclic compounds with diverse applications.

The N'-isopropyl group in this compound could introduce specific steric and electronic properties to its derivatives. This could be leveraged to fine-tune the reactivity and selectivity of subsequent chemical transformations. For instance, it could serve as a key component in the synthesis of novel compounds with potential biological activities, a strategy commonly employed in medicinal chemistry where modifications to a core scaffold are used to explore structure-activity relationships.

Development of Advanced Materials

The unique combination of a rigid aromatic ring, a hydrogen-bonding hydrazide group, and a flexible alkyl substituent makes this compound an interesting candidate for the development of advanced materials.

Organogelators and Self-Assembled Systems

The hydrazide functional group is known for its ability to form strong intermolecular hydrogen bonds. This characteristic is crucial for the formation of self-assembled systems, including organogels. It is plausible that this compound could act as a low molecular weight organogelator, capable of immobilizing organic solvents at low concentrations through the formation of a three-dimensional fibrous network driven by hydrogen bonding and van der Waals interactions. The fluorine atom could further influence the packing and stability of the self-assembled structures.

Polymer Chemistry and Monomer Derivatization

In the field of polymer chemistry, this compound could be chemically modified to function as a monomer or a chain-terminating agent. The presence of the reactive hydrazide group allows for derivatization, potentially leading to the synthesis of novel polymers with tailored properties. For example, it could be incorporated into polyamide or polyimide backbones to enhance thermal stability or alter solubility characteristics, properties often influenced by the presence of fluorine atoms.

Crystal Engineering and Supramolecular Assemblies

The principles of crystal engineering rely on the predictable nature of intermolecular interactions to design and synthesize crystalline solids with desired structures and properties. The directional hydrogen bonding capabilities of the hydrazide group, coupled with potential halogen bonding involving the fluorine atom, make this compound a promising molecule for the construction of intricate supramolecular assemblies. Studies on related hydrazide compounds have demonstrated their ability to form well-defined crystalline structures. researchgate.net

Potential in Metal-Organic Frameworks (MOFs) or Coordination Polymers

While the N'-isopropyl group might sterically hinder coordination in some cases, the hydrazide moiety and the fluorine atom of this compound could potentially act as coordination sites for metal ions. This could enable its use as an organic linker in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The incorporation of fluorinated ligands into MOFs is a known strategy to tune the pore size, hydrophobicity, and gas sorption properties of the resulting materials.

Biomolecular Interaction Studies (Mechanism-Focused, In Vitro)

In Vitro Enzyme Inhibition and Mechanistic Characterization

No studies were identified that specifically investigate the in vitro enzyme inhibition properties or mechanistic characteristics of this compound. While research exists on related fluoro-substituted aromatic compounds as enzyme inhibitors, this specific molecule has not been the subject of such published studies. researchgate.netnih.govresearchgate.net

Antioxidant Activity Evaluation via Biochemical Assays

There are no available studies that have evaluated the antioxidant activity of this compound using standard biochemical assays such as DPPH or ABTS. mdpi.comnih.gove3s-conferences.orgnih.gov Consequently, no data on its radical scavenging capabilities can be provided.

Mechanistic Studies of Non-Covalent Interactions with Biomolecules

No literature was found that details mechanistic studies, either computational (e.g., molecular docking) or experimental, on the non-covalent interactions between this compound and biomolecules.

Development of Fluorescent Probes and Sensors

The compound this compound has not been reported as a component in the development of fluorescent probes or sensors.

Fluoride-Responsive Systems and Spectroscopic Sensing Mechanisms

While the development of fluoride-responsive fluorescent probes is an active area of research, utilizing mechanisms often involving Si-O bond cleavage or interactions with boron compounds, there is no indication in the literature that this compound has been used to create such a system. semanticscholar.orgnih.govnih.govresearchgate.net

Catalytic Applications as a Ligand or Organocatalyst

No published research describes the use of this compound as a ligand in metal-based catalysis or as an organocatalyst.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of benzohydrazides often involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303), which can be time-consuming and energy-intensive. Future research should focus on developing more efficient and environmentally benign synthetic routes to 2-fluoro-N'-propan-2-ylbenzohydrazide.

Key Research Thrusts:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. acs.org A comparative study, as outlined in Table 1, could quantify the benefits of microwave irradiation over traditional refluxing for the hydrazinolysis of methyl 2-fluorobenzoate.

Organocatalysis: The use of small organic molecules, such as L-proline, as catalysts can offer a green alternative to metal-based catalysts, leading to milder reaction conditions, easier workup, and reduced metallic contamination in the final product. nih.gov

Biocatalysis: Exploring enzymatic pathways for the formation of the N-N bond or the acylation step could provide highly selective and sustainable manufacturing routes. royalsocietypublishing.org Engineered enzymes could offer exceptional stereocontrol if chiral variants of the compound were to be explored. royalsocietypublishing.org

Solid-Phase Synthesis: Anchoring the 2-fluorobenzoyl moiety to a solid support could streamline the synthesis and purification process, minimizing solvent usage and allowing for easier isolation of the final product. rsc.org This approach is particularly amenable to creating libraries of related compounds for screening purposes.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Research Question |

| Conventional Reflux | Well-established, simple setup | Can yield be optimized while minimizing reaction time and energy input? |

| Microwave-Assisted | Rapid heating, shorter reaction times, potentially higher yields | What are the optimal power, temperature, and time parameters? |

| L-Proline Catalysis | Metal-free, mild conditions, reusable catalyst, environmentally friendly | Can the catalyst loading be minimized while maintaining high efficiency? |

| Biocatalysis | High selectivity, aqueous conditions, sustainable | Can a suitable enzyme (e.g., acylase, ligase) be identified or engineered? |

Advanced In-Situ Spectroscopic Characterization of Dynamic Processes

To fully understand the synthesis and behavior of this compound, advanced in-situ spectroscopic techniques are essential. These methods allow for real-time monitoring of reaction kinetics, intermediate formation, and conformational dynamics without the need for sample quenching.

Key Research Thrusts:

Operando FT-IR Spectroscopy: By using an attenuated total reflection (ATR) probe immersed in the reaction vessel, the formation of the hydrazide can be monitored in real-time by tracking the appearance of characteristic N-H and C=O stretching vibrations and the disappearance of reactant signals. This provides invaluable kinetic data for process optimization.

Dynamic NMR Spectroscopy: This technique can be used to study the rotational barriers around the N-N and N-C bonds of the hydrazide. Variable temperature NMR experiments could reveal information about the conformational isomers present in solution and the energy barriers for their interconversion, which is crucial for understanding its binding behavior in potential applications.

Process Analytical Technology (PAT): Combining multiple spectroscopic techniques (e.g., NIR, Raman) with chemometrics can enable real-time analysis and control of the synthesis process, ensuring consistency and quality.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of novel compounds with desired characteristics. nih.govresearchgate.net For a new molecule like this compound, these computational tools can accelerate its development significantly.

Key Research Thrusts:

Property Prediction: ML models, trained on large datasets of existing molecules, can predict a range of properties for the target compound, including solubility, lipophilicity, potential bioactivity, and material characteristics. mdpi.comnih.gov This allows for a preliminary assessment of its suitability for various applications before extensive lab work is undertaken (see Table 2).

De Novo Design: Generative AI models can design new derivatives of this compound with optimized properties. For instance, models could suggest modifications to the aromatic ring or the N-alkyl substituent to enhance its binding affinity to a specific protein target or to tune its optical properties. nih.gov

Retrosynthesis Planning: AI tools can propose novel and efficient synthetic routes by analyzing vast reaction databases, potentially identifying more sustainable or cost-effective pathways than those devised by traditional methods.

Table 2: Hypothetical Property Prediction using a Machine Learning Model

| Property | Predicted Value | Confidence Score | Potential Implication |

| Aqueous Solubility (logS) | -3.5 | 0.85 | Moderate to low solubility |

| Lipophilicity (logP) | 2.8 | 0.92 | Good membrane permeability predicted |

| Binding Affinity (pIC50) | 6.5 (Hypothetical Target X) | 0.78 | Potential starting point for inhibitor design |

| Thermal Stability (°C) | 250 | 0.88 | Suitable for melt processing in polymer applications |

Development of Flow Chemistry and Continuous Manufacturing Processes

Transitioning the synthesis of this compound from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, scalability, and product consistency. nih.govnih.gov Flow chemistry is particularly well-suited for the production of active pharmaceutical ingredients (APIs) and other fine chemicals. nih.govmdpi.com

Key Research Thrusts:

Reactor Design: The development of microreactors or packed-bed reactors can provide superior heat and mass transfer, allowing for reactions to be run under more aggressive conditions with better control and safety. youtube.com

Process Optimization: Flow chemistry allows for rapid screening of reaction parameters (temperature, pressure, residence time, stoichiometry) to quickly identify the optimal conditions for yield and purity.

Telescoped Synthesis: Multiple reaction steps could be integrated into a single continuous flow sequence, eliminating the need for isolation and purification of intermediates, thereby reducing waste and manufacturing time. nih.gov The synthesis of hydrazone-based APIs has been successfully achieved using continuous manufacturing techniques like twin-screw extrusion, demonstrating the feasibility of this approach. acs.org

Unexplored Reactivity Pathways and Stereoselective Transformations

The hydrazide moiety is a versatile functional group that can participate in a wide range of chemical transformations. The specific structure of this compound offers opportunities to explore novel reactivity.

Key Research Thrusts:

Metal-Catalyzed Cyclizations: The N-N bond and adjacent functional groups can act as nucleophiles in metal-catalyzed reactions (e.g., using gold or silver) to form diverse heterocyclic structures such as oxadiazines or N-acyl pyrazoles. acs.orgacs.org The reaction outcome can often be tuned by the choice of metal catalyst.

Directed C-H Functionalization: The hydrazide group can act as a directing group in transition-metal-catalyzed C-H activation/functionalization reactions, enabling the selective modification of the 2-fluorophenyl ring at the ortho position.

Asymmetric Transformations: While the current molecule is achiral, its derivatives could be subjected to stereoselective reactions. For example, asymmetric reduction of a related hydrazone could produce chiral hydrazides. rwth-aachen.de The development of catalytic asymmetric methods to access enantiomerically pure derivatives would be a significant advancement.

Expansion into Diverse Applications in Chemical Technology and Environmental Science

The structural features of this compound suggest its potential utility in several fields beyond traditional medicinal chemistry.

Key Research Thrusts:

Coordination Chemistry and Materials Science: Benzohydrazides are excellent ligands for coordinating with metal ions, including lanthanides. nih.govrsc.org The resulting metal-organic frameworks (MOFs) or coordination polymers could exhibit interesting photoluminescent, magnetic, or catalytic properties. The presence of fluorine could enhance the thermal stability and tune the electronic properties of these materials. man.ac.uk

Environmental Science: Hydrazine-based reagents are used as derivatizing agents for the detection of aldehydes and ketones in environmental samples. nih.gov The specific reactivity of this compound could be explored for developing new sensors or capture agents for specific environmental pollutants. Furthermore, some hydrazide derivatives are known to produce reactive oxygen species, a property that could be investigated for applications in water treatment or remediation. nih.gov

Agrochemicals: The hydrazide and fluorinated phenyl motifs are present in many biologically active compounds, including pesticides and herbicides. Screening this molecule and its derivatives for activity against agricultural pests and pathogens could open up new application areas.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-fluoro-N'-propan-2-ylbenzohydrazide?

The synthesis typically involves condensation of 2-fluorobenzohydrazide with acetone (propan-2-yl precursor) under acid catalysis. Key parameters include:

- Solvent selection : Ethanol or methanol is preferred for solubility and reaction homogeneity .

- Catalyst : Glacial acetic acid is commonly used to promote hydrazone formation .

- Temperature : Reactions are conducted under reflux (70–80°C) to ensure completion while avoiding decomposition .

Yield optimization requires stoichiometric control of reactants (1:1 molar ratio) and inert atmosphere to prevent oxidation .

Q. How are structural and purity characteristics validated for this compound?

Standard characterization protocols include:

- NMR spectroscopy : H and C NMR confirm the hydrazide backbone and fluorine substitution. For example, the NH proton resonates at δ 12.21 ppm, while aromatic protons show splitting patterns consistent with fluorine’s electronegativity .

- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 237.09) .

- IR spectroscopy : Stretching frequencies for C=O (1653 cm) and N–H (3183 cm) confirm functional groups .

Q. What are common derivatives of this compound, and how are they synthesized?

Derivatives are generated via:

- Schiff base formation : Reacting with aldehydes/ketones (e.g., 5-methylsalicylaldehyde) under acidic conditions to form hydrazones .

- Substitution reactions : Introducing halogen or sulfonyl groups at the benzene ring using electrophilic reagents .

- Coordination complexes : Binding with metals (e.g., vanadium) for catalytic or bioactive applications .

Advanced Research Questions

Q. How does solvatochromism affect the photophysical properties of this compound?

Studies using Lippert-Mataga and Reichardt solvatochromic models reveal:

- Dipole moment changes : The excited-state dipole moment (Δμ = 5.2 D) exceeds the ground state, indicating charge transfer upon excitation .

- Solvent polarity correlation : Emission spectra redshift in polar solvents (e.g., DMSO) due to stabilization of the excited state .

Computational DFT studies align with experimental data, showing electron density redistribution in the fluorobenzene and hydrazide moieties .

Q. What methodological approaches resolve contradictions in biological activity data?

Conflicting reports on bioactivity (e.g., xanthine oxidase inhibition vs. antiparasitic effects) are addressed by:

- Dose-response profiling : IC values vary with substituents; e.g., nitro groups enhance enzyme inhibition, while hydroxy groups favor antimicrobial activity .

- Cellular uptake studies : Fluoro-substituted derivatives exhibit improved membrane permeability, quantified via HPLC-MS in cell lysates .

- Molecular docking : Simulations identify binding affinities to target proteins (e.g., xanthine oxidase active site: ΔG = −8.2 kcal/mol for nitro derivatives) .

Q. How do reaction mechanisms differ between hydrazide derivatives under varying conditions?

Mechanistic pathways depend on:

- pH : Acidic conditions favor protonation of the hydrazide nitrogen, enabling nucleophilic attack on carbonyl groups .

- Oxidative vs. reductive environments : Oxidation with KMnO cleaves the hydrazide bond to form carboxylic acids, while NaBH reduces C=N bonds to amines .

- Catalysts : Transition metals (e.g., Cu) accelerate cyclization reactions to form oxadiazoles, confirmed by kinetic studies .

Q. What crystallographic insights explain the compound’s stability and reactivity?

Single-crystal X-ray diffraction reveals:

- Hydrogen bonding networks : Intermolecular N–H⋯O bonds (2.89 Å) stabilize the lattice, reducing thermal decomposition .

- Torsional angles : The dihedral angle between fluorobenzene and hydrazide planes (46.3°) impacts conjugation and electronic transitions .

- Packing motifs : π-π stacking (3.8 Å spacing) enhances solid-state fluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.